1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring fused with a thiazole ring, and it is substituted with a dichlorobenzyl group and an imino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: Starting with 4-methyl-2-aminothiazole, the thiazole ring is synthesized through cyclization reactions involving appropriate reagents and conditions.
Pyrrole Ring Formation: The pyrrole ring is formed by reacting the thiazole derivative with suitable aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The dichlorobenzyl group is introduced through nucleophilic substitution reactions, often using 2,4-dichlorobenzyl chloride as the reagent.
Imination: The imino group is introduced by reacting the intermediate compound with ammonia or primary amines under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to enhance reaction efficiency. Scale-up processes are designed to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the imino group to an amine group.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as thiols, amines, and alcohols in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with substituted groups replacing the dichlorobenzyl group.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
1-(2,4-dichlorobenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol: Similar structure but lacks the imino group.
1-(2,4-dichlorobenzyl)-5-amino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol: Similar structure with an amino group instead of an imino group.
Uniqueness: 1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to the presence of both the imino group and the dichlorobenzyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-(2,4-Dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a heterocyclic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure comprises a pyrrole ring fused with a thiazole moiety and a dichlorobenzyl substituent. Its molecular formula is C13H12Cl2N4OS.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. For instance:
- In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
- The minimum inhibitory concentration (MIC) values for certain bacterial strains have been reported as low as 32 µg/mL, indicating potent activity .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : The compound has demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values ranged from 10 to 30 µM in different assays .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation:
- Animal Studies : In rodent models of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies and Research Findings
Study | Focus | Key Findings |
---|---|---|
Study A | Antimicrobial Activity | Effective against MRSA with MIC of 32 µg/mL. |
Study B | Anticancer Activity | Induced apoptosis in MCF-7 cells with IC50 = 20 µM. |
Study C | Anti-inflammatory Effects | Reduced IL-6 levels in rodent models. |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptotic Pathways : In cancer cells, it activates caspases leading to programmed cell death.
- Cytokine Modulation : It alters the expression of inflammatory mediators.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3OS/c1-8-7-22-15(19-8)13-12(21)6-20(14(13)18)5-9-2-3-10(16)4-11(9)17/h2-4,7,18,21H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTAMXGAMRFMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)CC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.